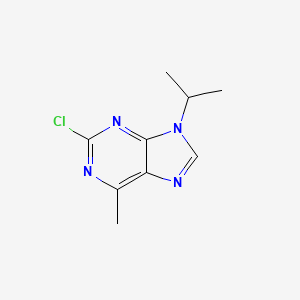
(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride, also known as benzylpyrrolidine-2-carboxamide HCl, is a synthetic compound used in a number of scientific research applications. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), and it has been used to study the effects of GABA on the body and brain. This compound has been studied in a variety of ways, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Benzylpyrrolidine-2-carboxamide HCl has been used in a number of scientific research applications. It has been used to study the effects of GABA on the body and brain, as well as to study the effects of drugs on the body and brain. It has also been used to study the effects of GABA receptor agonists and antagonists on the body and brain. Additionally, it has been used to study the effects of GABAergic drugs on the body and brain.
Mechanism of Action
Benzylpyrrolidine-2-carboxamide HCl acts as an agonist at the GABA-A receptor. It binds to the GABA-A receptor and activates it, which leads to the activation of the chloride ion channel. This activation results in an influx of chloride ions into the cell, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Biochemical and Physiological Effects
The activation of the GABA-A receptor by (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxamide HCl results in a variety of biochemical and physiological effects. It has been shown to reduce anxiety, reduce stress, and induce sedation. It has also been shown to reduce pain and inflammation, and to improve sleep quality. Additionally, it has been shown to reduce the symptoms of depression, improve cognitive performance, and reduce the symptoms of ADHD.
Advantages and Limitations for Lab Experiments
Benzylpyrrolidine-2-carboxamide HCl has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it easy to store and use in experiments. However, it has a few limitations. For example, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, it is not very bioavailable, meaning that it is not very easily absorbed by the body.
Future Directions
There are a number of potential future directions for the use of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxamide HCl in scientific research. One potential direction is the use of the compound in the development of new drugs and therapies. Additionally, it could be used to study the effects of GABAergic drugs on the body and brain, as well as to study the effects of drugs on the body and brain. Additionally, it could be used to study the effects of GABA receptor agonists and antagonists on the body and brain. Finally, it could be used to study the effects of GABA on the body and brain.
Synthesis Methods
Benzylpyrrolidine-2-carboxamide HCl can be synthesized using a variety of methods. The most commonly used method is the reaction of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxylic acid with hydrochloric acid. This reaction yields the desired compound in high yields. Other methods of synthesizing the compound include the reaction of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxylic acid with anhydrous hydrogen chloride, the reaction of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxylic acid with thionyl chloride, and the reaction of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochlorideidine-2-carboxylic acid with phosphorus pentachloride.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride involves the reaction of benzylamine with pyrrolidin-2-one followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Benzylamine", "Pyrrolidin-2-one", "Hydrochloric acid" ], "Reaction": [ "Benzylamine is reacted with pyrrolidin-2-one in the presence of a suitable solvent and a catalyst such as triethylamine to form (2S)-N-benzylpyrrolidine-2-carboxamide.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of (2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride.", "The product can be isolated by filtration and recrystallization." ] } | |
CAS RN |
140670-72-0 |
Product Name |
(2S)-N-benzylpyrrolidine-2-carboxamide hydrochloride |
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



